(3r)-3-Phenyl-2-benzofuran-1(3h)-one (3r)-3-Phenyl-2-benzofuran-1(3h)-one
Brand Name: Vulcanchem
CAS No.: 87481-14-9
VCID: VC17283973
InChI: InChI=1S/C14H10O2/c15-14-12-9-5-4-8-11(12)13(16-14)10-6-2-1-3-7-10/h1-9,13H/t13-/m1/s1
SMILES:
Molecular Formula: C14H10O2
Molecular Weight: 210.23 g/mol

(3r)-3-Phenyl-2-benzofuran-1(3h)-one

CAS No.: 87481-14-9

Cat. No.: VC17283973

Molecular Formula: C14H10O2

Molecular Weight: 210.23 g/mol

* For research use only. Not for human or veterinary use.

(3r)-3-Phenyl-2-benzofuran-1(3h)-one - 87481-14-9

Specification

CAS No. 87481-14-9
Molecular Formula C14H10O2
Molecular Weight 210.23 g/mol
IUPAC Name (3R)-3-phenyl-3H-2-benzofuran-1-one
Standard InChI InChI=1S/C14H10O2/c15-14-12-9-5-4-8-11(12)13(16-14)10-6-2-1-3-7-10/h1-9,13H/t13-/m1/s1
Standard InChI Key SQFMIHCARVMICF-CYBMUJFWSA-N
Isomeric SMILES C1=CC=C(C=C1)[C@@H]2C3=CC=CC=C3C(=O)O2
Canonical SMILES C1=CC=C(C=C1)C2C3=CC=CC=C3C(=O)O2

Introduction

Chemical Identity and Structural Features

Molecular Characterization

(3R)-3-Phenyl-2-benzofuran-1(3H)-one belongs to the benzofuranone family, which comprises fused bicyclic systems of a benzene ring and a furan lactone. The compound’s IUPAC name, (3R)-3-phenyl-3H-2-benzofuran-1-one, reflects its stereochemistry at the 3-position, where the phenyl group adopts an R-configuration. Key identifiers include:

PropertyValue
CAS No.87481-14-9
Molecular FormulaC₁₄H₁₀O₂
Molecular Weight210.23 g/mol
IUPAC Name(3R)-3-phenyl-3H-2-benzofuran-1-one
SMILES (Isomeric)C1=CC=C(C=C1)[C@@H]2C3=CC=CC=C3C(=O)O2
InChI KeySQFMIHCARVMICF-CYBMUJFWSA-N

The stereochemistry is critical to its biological interactions, as enantiomeric forms often exhibit distinct pharmacological profiles.

Crystallographic and Conformational Analysis

X-ray diffraction studies of related benzofuran derivatives, such as those reported by De Gruyter, reveal that substituents significantly influence ring planarity . For instance, tert-butyl groups attached to pyrrole rings induce notable distortions, whereas furan rings remain relatively planar due to weaker steric effects. In (3R)-3-Phenyl-2-benzofuran-1(3H)-one, the phenyl substituent at C3 may introduce slight deviations from planarity, though computational models suggest the lactone ring retains near-coplanarity with the benzene moiety . Such structural insights are vital for understanding its reactivity and intermolecular interactions.

Synthesis Strategies

Established Routes

While explicit synthetic protocols for (3R)-3-Phenyl-2-benzofuran-1(3H)-one are sparingly documented, analogous benzofuranones are typically synthesized via cyclization of ortho-substituted phenoxyacetic acids or through transition-metal-catalyzed coupling reactions. A plausible route involves:

  • Friedel-Crafts Acylation: Reacting 2-hydroxybenzaldehyde with phenylacetyl chloride in the presence of Lewis acids (e.g., AlCl₃) to form the lactone core.

  • Asymmetric Catalysis: Employing chiral catalysts to induce the R-configuration at C3, as demonstrated in stereoselective thiazole syntheses .

Stereochemical Control

Structural and Spectroscopic Analysis

NMR and MS Data

Hypothetical NMR signals for (3R)-3-Phenyl-2-benzofuran-1(3H)-one can be extrapolated from related compounds:

  • ¹H NMR: A doublet for the lactone proton (δ 5.2–5.5 ppm), aromatic multiplet integrations for the benzofuran and phenyl groups (δ 7.1–7.8 ppm), and coupling constants indicative of stereochemistry (J = 7–8 Hz) .

  • ¹³C NMR: A carbonyl signal at δ 170–175 ppm (C=O), aromatic carbons (δ 120–140 ppm), and the chiral center (δ 50–55 ppm) .

  • HRMS: A molecular ion peak at m/z 210.23 [M+H]⁺, consistent with its molecular weight.

Comparative Planarity Analysis

Studies on benzofuran-pyrrole hybrids reveal that electron-withdrawing groups (e.g., carbonyls) enhance ring distortion . For (3R)-3-Phenyl-2-benzofuran-1(3H)-one, the lactone oxygen likely stabilizes the furan ring’s planarity, while the phenyl group introduces minimal steric hindrance. This contrasts with tert-butyl-substituted analogs, where bulky groups cause significant non-planarity .

Applications in Medicinal Chemistry

Biological Activity

Benzofuran derivatives exhibit antimicrobial, anticancer, and anti-inflammatory properties. The phenyl substituent in (3R)-3-Phenyl-2-benzofuran-1(3H)-one may enhance lipophilicity, facilitating membrane penetration. Preliminary studies suggest that similar compounds inhibit cyclooxygenase-2 (COX-2) and protein kinases, though target-specific data for this enantiomer remain elusive.

Research Gaps and Future Directions

Synthetic Challenges

Current literature lacks detailed protocols for enantioselective synthesis. Future work should explore:

  • Catalytic Asymmetric Cyclization: Using chiral Brønsted acids or organocatalysts.

  • Biocatalytic Routes: Leveraging lipases or monooxygenases for stereocontrol.

Biological Evaluation

In vitro screening against cancer cell lines (e.g., MCF-7, HeLa) and microbial strains is essential to validate hypothesized activities. Comparative studies between R- and S-enantiomers will elucidate stereochemical impacts on efficacy.

Computational Modeling

Molecular dynamics simulations could predict conformational stability and metabolite pathways. Density functional theory (DFT) calculations may reveal electronic effects of substituents on reactivity .

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